Galacto-PUGNAc
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Overview
Description
Galacto-PUGNAc, also known as poly-N-acetyl-D-galactosamine, is a naturally occurring polysaccharide derived from galactose and present in the cell walls of various organisms, including humans . This polysaccharide has demonstrated effects on cell proliferation, differentiation, and migration .
Synthesis Analysis
Galacto-oligosaccharides (GOS), such as Galacto-PUGNAc, are produced enzymatically in a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases from different microbial strains . The enzymatic synthesis of GOS still offers many technological challenges and opportunities for further development .
Chemical Reactions Analysis
The synthesis of GOS involves a kinetically controlled reaction where hydrolysis and transgalactosylation of lactose occur simultaneously . The mechanism of reaction involves two sequential steps: in the first one, a molecule of lactose binds to the β-galactosidase active site and forms the galactosyl-enzyme complex while liberating one molecule of glucose .
Scientific Research Applications
PUGNAc, closely related to Galacto-PUGNAc, is found to provoke globotetraosylceramide accumulation in human umbilical vein endothelial cells, indicating its potential role in cellular processes involving glycosphingolipids (Okuda, 2017).
Galacto-oligosaccharides, a class of compounds related to Galacto-PUGNAc, have been studied for their prebiotic effects and potential in treating gastrointestinal disorders in adults. These studies highlight the role of dietary strategies in modulating microbiota (Guarino et al., 2020).
Research on microbial β-galactosidases with transgalactosylation activities, including the production of Galacto-oligosaccharides from lactose, has shown significant health benefits and potential for improving food quality. This underscores the importance of Galacto-PUGNAc-related compounds in functional foods (Park & Oh, 2010).
PUGNAc treatment in rat skeletal muscle leads to increased protein O-Linked glycosylation and insulin resistance, suggesting a complex role of these compounds in metabolic pathways and disease states like diabetes (Arias, Kim, & Cartee, 2004).
Galacto-oligosaccharides have been found to relieve constipation in elderly people, demonstrating their therapeutic potential in managing age-related digestive issues (Teuri & Korpela, 1998).
Studies on PUGNAc have revealed its ability to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, providing insights into cellular mechanisms and the dynamic regulation of post-translational modifications (Haltiwanger, Grove, & Philipsberg, 1998).
D-galactose-induced brain ageing models have been used to understand cognitive outcomes and oxidative stress indices, offering a framework for studying aging and neurodegenerative diseases (Sadigh-Eteghad et al., 2017).
Future Directions
There is a growing interest in developing competitive biotechnological processes that could replace chromatography in the production of high-purity GOS . Future directions include the removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .
properties
IUPAC Name |
[(Z)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10?,11?,12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-AYYVYFISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC\1[C@H]([C@H](C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747845 |
Source
|
Record name | N-[(2Z,4R,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-{[(phenylcarbamoyl)oxy]imino}oxan-3-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galacto-PUGNAc | |
CAS RN |
1145878-98-3 |
Source
|
Record name | N-[(2Z,4R,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-{[(phenylcarbamoyl)oxy]imino}oxan-3-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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